Hipofosfito de sodio

Descripción general

Descripción

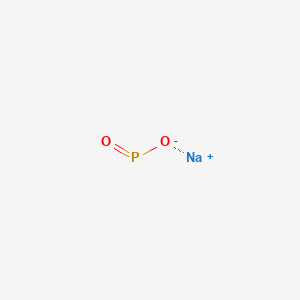

El hipofosfito de sodio, también conocido como fosfinato de sodio, es la sal de sodio del ácido hipofosforoso. Su fórmula química es NaPO₂H₂, y a menudo se encuentra como monohidrato, NaPO₂H₂·H₂O. A temperatura ambiente, aparece como cristales blancos inodoros y es altamente soluble en agua. El this compound es conocido por sus fuertes propiedades reductoras y se utiliza ampliamente en diversas aplicaciones industriales, particularmente en el niquelado electrolítico .

Aplicaciones Científicas De Investigación

El hipofosfito de sodio tiene una amplia gama de aplicaciones en investigación científica e industria:

Química: Se utiliza como agente reductor en diversas reacciones químicas y en la síntesis de nanopartículas de níquel.

Biología: Investigado por su posible uso como aditivo alimentario y en el tratamiento de la obesidad.

Medicina: Explorado por sus propiedades antioxidantes y sus posibles aplicaciones terapéuticas.

Industria: Ampliamente utilizado en el niquelado electrolítico, tratamientos ignífugos para tejidos y como agente de entrecruzamiento para mejorar las propiedades de los tejidos

Mecanismo De Acción

El hipofosfito de sodio ejerce sus efectos principalmente a través de sus fuertes propiedades reductoras. En el niquelado electrolítico, reduce los iones de níquel en solución a níquel metálico en los sustratos. Este proceso implica los siguientes pasos:

Activación: El sustrato se activa con partículas finas de paladio.

Reducción: El this compound reduce los iones de níquel a níquel metálico, formando una película de níquel-fósforo.

Análisis Bioquímico

Biochemical Properties

Sodium hypophosphite can reduce metal ions back into base metal . This forms the basis for electroless nickel plating (Ni-P), which is its main industrial application . Sodium hypophosphite is capable of reducing nickel ions in solution to metallic nickel on metal substrates as well as on plastic substrates .

Cellular Effects

It is known that it can reduce metal ions in solution to metallic nickel on metal substrates as well as on plastic substrates . This suggests that it may have an impact on cellular processes involving metal ions.

Molecular Mechanism

The molecular mechanism of Sodium hypophosphite is primarily based on its reducing properties . It can reduce metal ions in solution to metallic nickel on metal substrates as well as on plastic substrates . The resulting nickel deposit contains up to 15% phosphorus .

Temporal Effects in Laboratory Settings

Sodium hypophosphite is a stable compound that easily absorbs moisture from the air . It decomposes into phosphine, which is irritating to the respiratory tract, and disodium phosphate .

Metabolic Pathways

Sodium hypophosphite is involved in the reduction of metal ions back into base metal . This suggests that it may interact with enzymes or cofactors involved in metal ion metabolism.

Transport and Distribution

Given its solubility in water , it is likely to be distributed throughout the body via the bloodstream.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hipofosfito de sodio se puede sintetizar mediante la adición cuidadosa de fósforo blanco a una solución acuosa caliente de hidróxido de sodio. La reacción procede de la siguiente manera:

P4+4NaOH+4H2O→4NaPO2H2+2H2

Esta reacción produce this compound e hidrógeno gaseoso como subproducto {_svg_2}.

Métodos de producción industrial: En entornos industriales, el this compound se produce mediante la reacción de fósforo blanco con una solución acuosa caliente de hidróxido de sodio. El proceso implica los siguientes pasos:

Preparación de materiales: Se mezclan fósforo amarillo, cal, sosa cáustica de membrana iónica y agua en proporciones específicas.

Reacción: La mezcla se hace reaccionar para obtener una solución de this compound y precipitación de fosfato de calcio.

Análisis De Reacciones Químicas

Tipos de reacciones: El hipofosfito de sodio experimenta diversas reacciones químicas, que incluyen:

Reducción: Actúa como agente reductor, reduciendo los iones metálicos a su forma metálica base. Esta propiedad se utiliza en el niquelado electrolítico.

Oxidación: El this compound se puede oxidar a fosfato de sodio.

Descomposición: Cuando se calienta, se descompone en fosfina gaseosa y fosfito de sodio.

Reactivos y condiciones comunes:

Agentes reductores: El this compound se utiliza comúnmente con sales de níquel en el niquelado electrolítico.

Agentes oxidantes: Se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio.

Productos principales:

Niquelado electrolítico: Produce una película duradera de níquel-fósforo.

Descomposición: Produce fosfina gaseosa y fosfito de sodio.

Comparación Con Compuestos Similares

El hipofosfito de sodio es único entre los hipofosfitos debido a sus fuertes propiedades reductoras y su amplia gama de aplicaciones. Compuestos similares incluyen:

Hipofosfito de potasio: Propiedades reductoras similares pero diferente solubilidad y reactividad.

Ácido hipofosforoso: El compuesto padre del this compound, utilizado en aplicaciones similares pero con diferentes requisitos de manipulación y almacenamiento

Propiedades

InChI |

InChI=1S/Na.HO2P/c;1-3-2/h;(H,1,2)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKNDXOLMOFEJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.962 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White granules or crystals; [HSDB] | |

| Record name | Sodium hypophosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White, colorless, deliquescent granules; saline taste. Soluble in 1 part water, 0.15 part boiling water; freely soluble in glycerol and in boiling alcohol; soluble in cold alcohol, slightly soluble in absolute alcohol. Insoluble in ether. Solubility of anhydrous NaH2PO2 at 25 °C in ethylene glycol: 33.0 g/100g; in propylene glycol: 9.7 g/100g. /Sodium hypophosphite monohydrate/, In water, 909 g/L at 30 °C and pH 5.8 to 5.9, Soluble in water, Slightly soluble in alcohol, Slightly soluble in ammonia and ammonium hydroxide | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.77 /Sodium hypophosphite monohydrate/ | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, pearly, crystalline plates or white granular powder, White crystals | |

CAS No. |

7681-53-0 | |

| Record name | Sodium phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYPOPHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TU1537O43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point equals 392 °F (decomposes into toxic and explosive phosphine gas), Decomposes above 238 °C (OECD Guideline 102) | |

| Record name | Sodium hypophosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B152804.png)

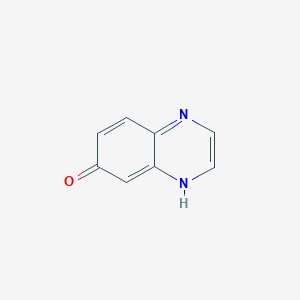

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

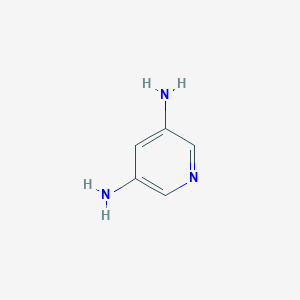

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)